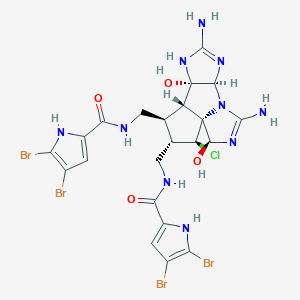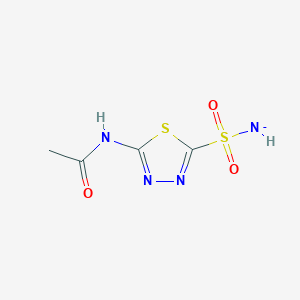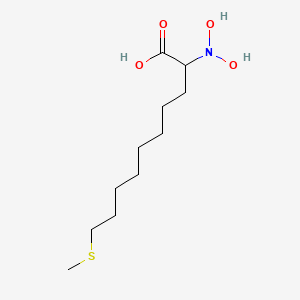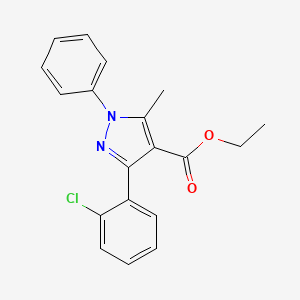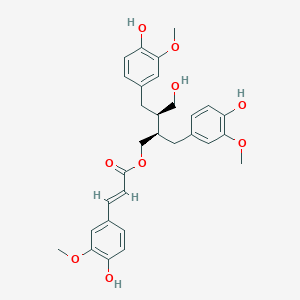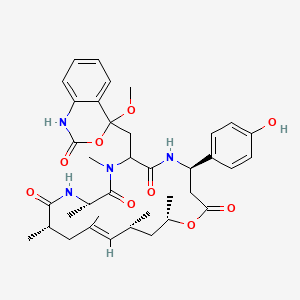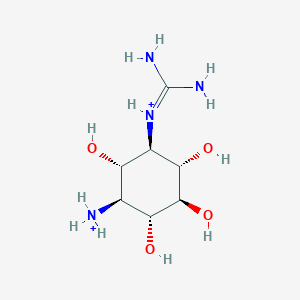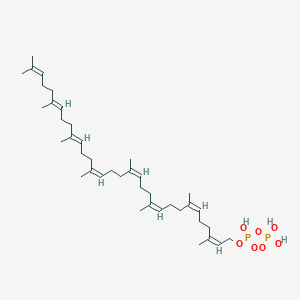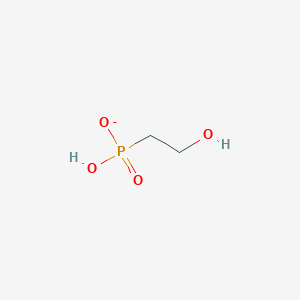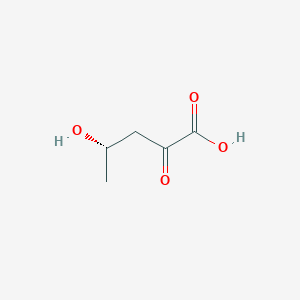
(4S)-4-hydroxy-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxopentanoate, is an organic compound with the molecular formula C5H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-4-Hydroxy-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of pyruvate and acetaldehyde, followed by enzymatic resolution to obtain the (S)-enantiomer. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of (4S)-4-hydroxy-2-oxopentanoic acid may involve biocatalytic processes using specific enzymes that facilitate the conversion of precursor molecules. These processes are optimized for high yield and purity, often employing immobilized enzymes and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopentanoic acid.
Reduction: The keto group can be reduced to form (S)-4-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2,4-Dioxopentanoic acid.
Reduction: (S)-4-Hydroxy-2-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-4-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of amino acid biosynthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (4S)-4-hydroxy-2-oxopentanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases and transaminases, which catalyze its conversion into other biologically active compounds. The molecular targets and pathways involved include the citric acid cycle and amino acid metabolism, where it plays a crucial role in energy production and biosynthesis.
Comparaison Avec Des Composés Similaires
®-4-Hydroxy-2-oxopentanoic acid: The enantiomer of (4S)-4-hydroxy-2-oxopentanoic acid with different stereochemistry.
2-Hydroxy-3-oxobutanoic acid: A structurally similar compound with a different carbon backbone.
4-Hydroxy-2-oxobutanoic acid: Another related compound with a shorter carbon chain.
Uniqueness: (S)-4-Hydroxy-2-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Clé InChI |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES |
CC(CC(=O)C(=O)O)O |
SMILES isomérique |
C[C@@H](CC(=O)C(=O)O)O |
SMILES canonique |
CC(CC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


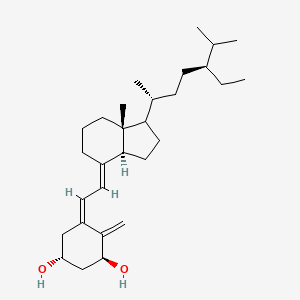
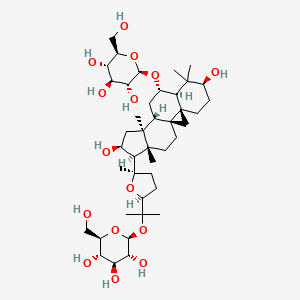
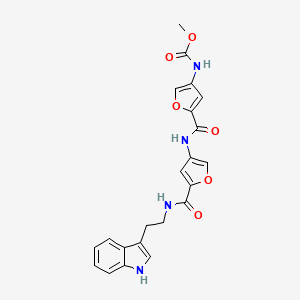
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)
